molecular formula C12H26S B213132 Tert-dodecanethiol CAS No. 25103-58-6

Tert-dodecanethiol

Cat. No. B213132
CAS RN: 25103-58-6
M. Wt: 202.4 g/mol
InChI Key: YAJYJWXEWKRTPO-UHFFFAOYSA-N
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Description

Tert-dodecanethiol is a colorless liquid organic compound with a characteristic odor . It is used as an intermediate and a chain transfer agent . Products containing tert-dodecanethiol are commercially available to industrial customers only . It is a clear white to pale yellow liquid with a repulsive odor .


Synthesis Analysis

Tert-dodecanethiol (TDM) is a chain transfer agent used mainly in cold radical polymerization processes . It is used to control the molecular weight in the manufacturing of butadiene & styrene based processes such as butadiene latex (SBL) & synthetic rubbers (e-SBR and NBR), ABS, polystyrene (PS) and styrene varnishes .


Molecular Structure Analysis

Tert-dodecanethiol has the linear formula C12H25SH . Its molecular weight is 202.40 . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

Tert-dodecanethiol is commonly used as a chain transfer agent in the manufacturing process of styrene/butadiene latex for use in carpet and paper industries . It assists in the polymerization to make products of the desired molecular distribution .


Physical And Chemical Properties Analysis

Tert-dodecanethiol is sensitive to moisture and prolonged exposure to air . It is insoluble in water . It has a density of 0.86 g/mL at 20 °C . It is not readily biodegradable and it is expected to strongly adsorb on soil and sediment particles .

Scientific Research Applications

1. Nanomaterial Synthesis

Tert-dodecanethiol is utilized in the synthesis of various nanomaterials. Ning, Kershaw, and Rogach (2019) describe its use in the shape-controlled synthesis of copper indium sulfide (CIS) nanostructures, which are potential candidates for solar energy conversion. They report that tert-dodecanethiol acts as both a sulfur source and a co-ligand, influencing the shape and phase of CIS nanostructures (Ning, Kershaw, & Rogach, 2019).

2. Ligand for Nanoparticles

Araki et al. (2006) describe the use of tert-dodecanethiol in the preparation of thiol-protected gold nanoparticles. These nanoparticles are notable for their rapid surface functionalization capabilities, making them ideal for creating a variety of organic-inorganic hybrid nanomaterials (Araki, Mizuguchi, Tanaka, & Ogawa, 2006).

3. Nanocrystal Surface Modification

Gromova et al. (2017) discuss the role of tert-dodecanethiol in modifying the surface state of CuInS2 nanocrystals. They provide insights into the growth mechanism and surface chemistry of these nanocrystals, revealing the complexity of their surface ligand layer (Gromova et al., 2017).

4. Influence on Nanoparticle Properties

Benati et al. (2006) demonstrate the use of tert-dodecanethiol in the radical reduction of aromatic azides to amines, emphasizing its role in influencing the chemical properties and reactions of nanoparticles (Benati et al., 2006).

5. Assembly and Growth Control of Nanoparticles

Kruszyńska et al. (2011) and Kempken et al. (2015) discuss how tert-dodecanethiol influences the assembly and growth of nanomaterials. Their research highlights the compound's role in the synthesis of CuInS2 and Cu-In-Zn-S nanocrystals, affecting their shape and size (Kruszyńska, Borchert, Parisi, & Kolny-Olesiak, 2011); (Kempken, Erdt, Parisi, & Kolny-Olesiak, 2015).

Safety And Hazards

Tert-dodecanethiol is classified as Skin Irritation (Category 2), Skin Sensitization (Sub-category 1B), and Long-term (chronic) aquatic hazard (Category 1) . It causes skin irritation and may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2,3,3,4,4,5-hexamethylhexane-2-thiol
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InChI

InChI=1S/C12H26S/c1-9(2)10(3,4)11(5,6)12(7,8)13/h9,13H,1-8H3
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InChI Key

YAJYJWXEWKRTPO-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C(C)(C)C(C)(C)C(C)(C)S
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Molecular Formula

C12H26S
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DSSTOX Substance ID

DTXSID1025221
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Molecular Weight

202.40 g/mol
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Physical Description

Tert-dodecylmercaptan is a clear white to pale yellow liquid with a repulsive odor. (NTP, 1992), Liquid; Pellets or Large Crystals, Clear white to light yellow liquid with a repulsive odor; [CAMEO] Clear light brown liquid with a stench; [Sigma-Aldrich MSDS]
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Boiling Point

441 to 478 °F at 760 mmHg (NTP, 1992)
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Flash Point

195 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
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Density

0.85 at 77 °F (NTP, 1992) - Less dense than water; will float
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Vapor Density

6.98 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

less than 0.1 mmHg at 75 °F (NTP, 1992), 0.02 [mmHg]
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Product Name

Tert-dodecanethiol

CAS RN

25103-58-6
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Melting Point

18.5 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
458
Citations
M Minozzi, D Nanni, P Spagnolo - Encyclopedia of Reagents for …, 2001 - Wiley Online Library
… Preparative Methods: tert dodecanethiol is generally prepared by homogeneous or heterogeneous acid‐catalyzed addition of hydrogen sulfide to branched C 12 olefins. Typical starting …
Number of citations: 1 onlinelibrary.wiley.com
Y Cai, BP Roberts - Tetrahedron Letters, 2001 - Elsevier
… Silanethiols are similarly formed when silanes react with tert-dodecanethiol. Enantiomerically pure (S)-Bu t MePhSiH gave racemic silanethiol with Ph 3 PS, but with tert-dodecanethiol …
Number of citations: 14 www.sciencedirect.com
K Araki, E Mizuguchi, H Tanaka… - Journal of nanoscience …, 2006 - ingentaconnect.com
… The preparation and properties of tert-dodecanethiol protected gold nanoparticles … because only a limited but enough number of tertdodecanethiol to stabilize the gold clusters is bond to …
Number of citations: 29 www.ingentaconnect.com
K Inoue, Y Baba, T Oka, M Takagi, K Dohtsu - Hydrometallurgy, 1987 - Elsevier
… In the present study, we synthesized 2-tert-dodecylthiopyridine, abbreviated to t-DDTP hereafter, from tert-dodecanethiol, a raw material with the longest branched alkyl chain …
Number of citations: 11 www.sciencedirect.com
M Kruszynska, H Borchert, J Parisi… - Journal of Nanoparticle …, 2011 - Springer
… (oleylamine/1-octadecene) and different sulfur sources (tert-dodecanethiol, sulfur powder). In reactions with tert-dodecanethiol we used 1-dodecanethiol as an additional stabilizer, …
Number of citations: 54 link.springer.com
J Ning, SV Kershaw, AL Rogach - Nanomaterials, 2019 - mdpi.com
… amount of a sulfur precursor (tert-dodecanethiol) serving both as a … when the amount of tert-dodecanethiol used in reaction was … Using an intermediate amount of tert-dodecanethiol, 2D …
Number of citations: 2 www.mdpi.com
X Pan, E Lacote, J Lalevee… - Journal of the American …, 2012 - ACS Publications
… and reductive cyclizations with readily available 1,3-dimethylimidazol-2-ylidene borane and a water-soluble triazole relative are catalyzed by thiophenol and tert-dodecanethiol [C 9 H …
Number of citations: 210 pubs.acs.org
B Kempken, A Erdt, J Parisi… - Journal of Nanomaterials, 2016 - hindawi.com
… tertdodecanethiol in the presence of trioctylphosphine oxide. Larger aggregates were obtained by diluting tert-dodecanethiol … The thermal decomposition of tert-dodecanethiol stabilizing …
Number of citations: 1 www.hindawi.com
M Kruszynska, H Borchert, J Parisi… - MRS Online …, 2011 - cambridge.org
… We use a combination of two thiols: tert-dodecanethiol and 1-dodecanethiol. Tert-dodecanethiol decomposes more easily than 1-dodecanthiol, because of its structure (more stable …
Number of citations: 2 www.cambridge.org
AA Oswald, F Noel - Journal of Chemical and Engineering Data, 1961 - ACS Publications
… For example, cetane solution of tert-dodecanethiol hardly changes in … containing pyrrole, tert-dodecanethiol produced more … Similarly, tertdodecanethiol and the hydroperoxide yielded a …
Number of citations: 49 pubs.acs.org

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